Imiloxan [(±)-2-(1-Ethyl-2-imidazoyl)methyl-1,4-benzodioxane hydrochloride] [] is a synthetic organic compound widely employed in scientific research as a pharmacological tool. It belongs to the class of α2-adrenoceptor antagonists, specifically exhibiting selectivity for the α2B-adrenoceptor subtype [, ]. This selectivity makes Imiloxan particularly valuable for studying the roles of different α2-adrenoceptor subtypes in various physiological and pathological processes.
Mechanism of Action
Imiloxan exerts its effects by competitively binding to α2B-adrenoceptors, preventing the binding of endogenous agonists like norepinephrine [, ]. This antagonism inhibits the downstream signaling pathways usually activated by α2B-adrenoceptor stimulation. While Imiloxan displays a higher affinity for α2B-adrenoceptors, it can interact with other subtypes (α2A, α2C) at higher concentrations [, , , , , , , , ].
Applications
Adrenoceptor Subtype Characterization:
Imiloxan has been instrumental in characterizing α2-adrenoceptor subtypes in different tissues and species [, , , , , , , , , , , , , , ]. Its selective antagonism of α2B-adrenoceptors allows researchers to differentiate between the pharmacological profiles of α2-adrenoceptor subtypes.
For example, researchers utilized Imiloxan to demonstrate the presence of α2B-adrenoceptors in rat kidney and distinguish them from the α2A-adrenoceptors found in rabbit spleen [, ].
By selectively blocking α2B-adrenoceptors, Imiloxan helps researchers understand the specific roles of these receptors in various physiological processes, including vascular tone regulation, neurotransmitter release, and nociception [, , , , , , , ].
For instance, studies using Imiloxan have shown that α2B-adrenoceptors contribute to the vasoconstrictor effects of norepinephrine in mesenteric veins [].
Developing New Drugs:
Imiloxan serves as a valuable tool in drug discovery, particularly in developing novel drugs targeting specific α2-adrenoceptor subtypes []. By comparing the pharmacological profiles of new compounds with Imiloxan, researchers can identify potential drug candidates with improved selectivity and therapeutic potential.
Related Compounds
BRL 44408
Compound Description: 2-[2H-(1-methyl-1,3-dihydroisoindole)methyl]-4,5-dihydroimidazole, also known as BRL 44408, is a selective α2A-adrenoceptor antagonist. [, , , , , , ] It is frequently used in research to investigate the role of α2A-adrenoceptors in various physiological processes.
RS-15385-197 (Delequamine)
Compound Description: RS-15385-197, also known as Delequamine, is a highly potent and selective α2-adrenoceptor antagonist. [, ]
Yohimbine
Compound Description: Yohimbine is a selective antagonist for α2-adrenoceptors, showing a higher affinity for the α2A subtype. [, , , , , , , , ] It is often utilized in research to investigate the functions of α2-adrenoceptors in various physiological processes.
WB4101
Compound Description: WB4101, or 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride, is an α2-adrenoceptor antagonist exhibiting a preference for the α2A subtype. [, , , , ]
Relevance: WB4101 and Imiloxan both interact with α2-adrenoceptors, but their subtype selectivities differ. [, , , , ] WB4101 primarily targets α2A-adrenoceptors, whereas Imiloxan shows selectivity for α2B-adrenoceptors. [] This distinction makes WB4101 a useful tool for differentiating α2A-mediated effects from those of Imiloxan's primary target.
Prazosin
Compound Description: Prazosin is a selective α1-adrenoceptor antagonist, commonly employed in research and clinical practice for its ability to block α1-adrenoceptors. [, , , , , , , , , ]
Relevance: While Imiloxan exhibits selectivity for α2B-adrenoceptors, Prazosin targets α1-adrenoceptors. [, , , , , , , , , ] This difference in receptor target class makes Prazosin helpful in distinguishing the roles of α1-adrenoceptors in studies where Imiloxan is used to investigate α2B-adrenoceptor activity.
Oxymetazoline
Compound Description: Oxymetazoline is a selective α2A-adrenoceptor agonist. [, , , , ]
UK-14,304 (Bromoxidine)
Compound Description: UK-14,304, also known as Bromoxidine, is a highly selective α2-adrenoceptor agonist. [, , , , ]
Compound Description: Clonidine is a non-selective agonist for α2-adrenoceptors. [, , , , ] It is used in research to investigate the role of α2-adrenoceptors and as a therapeutic agent for various conditions.
Idazoxan
Compound Description: Idazoxan is a selective α2-adrenoceptor antagonist with higher affinity for α2A/2B subtypes. [, , ]
Compound Description: Rauwolscine is a relatively non-selective antagonist for α2-adrenoceptors, showing slightly higher affinity for the α2C subtype compared to α2A and α2B. [, , , , , , , ] It is often used as a tool to investigate the role of α2-adrenoceptors in various physiological processes.
B-HT 933
Compound Description: B-HT 933 is a selective α2-adrenoceptor agonist. [, , ] It is commonly used in research to investigate the functions of α2-adrenoceptors.
MK912
Compound Description: MK912 is a selective α2C-adrenoceptor antagonist. [, , , ] It is a useful tool in research for investigating the specific roles of α2C-adrenoceptors in various physiological processes.
Relevance: MK912 and Imiloxan both target α2-adrenoceptors, but exhibit subtype selectivity. [, , , ] MK912 antagonizes α2C-adrenoceptors, while Imiloxan antagonizes α2B-adrenoceptors. [, ] This distinction makes MK912 valuable in differentiating the roles of α2C-adrenoceptors from those of α2B-adrenoceptors, particularly in studies where Imiloxan is used to investigate the α2B subtype.
JP-1302
Compound Description: JP-1302 is a selective α2C-adrenoceptor antagonist. [, ] It is commonly used as a pharmacological tool to investigate the specific roles of α2C-adrenoceptors.
Relevance: JP-1302 and Imiloxan both interact with α2-adrenoceptors, but display subtype selectivity. [, ] JP-1302 antagonizes α2C-adrenoceptors, whereas Imiloxan primarily antagonizes α2B-adrenoceptors. [] This difference in subtype selectivity allows researchers to distinguish between the roles of α2C and α2B-adrenoceptors in various physiological processes, particularly in studies where Imiloxan is used to target α2B-adrenoceptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Highly selective α2B adrenoceptor antagonist (pKi = 7.26). Displays 55-fold higher affinity for α2B compared to α2A. Active in vivo. A moderately potent, but highly selective α2-adrenoceptor antagonist, the only reported selective antagonist at the α2B-adrenoceptor not having potent α1-adrenoceptor antagonist activity.
JND3229 is a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy (IC50 = 5.8 nM). JND3229 potently inhibited EGFRC797S mutated kinase and strongly suppressed the proliferation of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations
with IC50 values of 0.51 and 0.32 μM, respectively.
JMX0312 is a salicylamide derivative used as a potent inhibitor of HAdV infection. JMX0312 showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide.
JNJ-0966 is an inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation (IC50 = 440 nM). It is selective for MMP-9 over MMP-1, MMP-2, and MMP-3 zymogen activation at 10 μM and does not inhibit the catalytic activity of MMP-1, -2, -3, -9, or -14. It inhibits invasion of HT-1080 cells in a MatrigelTM assay (IC50 = 1 μM). JNJ-0966 (10 and 30 mg/kg, twice per day) reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). JNJ0966 is a highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9).